BenchChemオンラインストアへようこそ!

(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol

Synthetic Methodology Nucleophilic Substitution Cross-Coupling Precursor

Accelerate your MCL-1 inhibitor program with (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS 1782396-26-2). Its fixed N1-methyl group ensures regioselective cross-coupling, while the C3 hydroxymethyl anchor provides an optimal LogP (0.4) and TPSA (38.1 Ų) for oral bioavailability. This pre-optimized scaffold reduces synthetic steps by 2–3 compared to non-methylated or carboxylic acid analogs, directly yielding the iodo intermediate in 70% yield. Sourced from major suppliers at 95% purity with defined storage (2–8°C), it minimizes batch variability and accelerates hit-to-lead timelines.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
Cat. No. B15055975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)CO)Br
InChIInChI=1S/C5H7BrN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3
InChIKeyNDFGSSJBNGIJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: Pyrazole Intermediate Specifications, CAS 1782396-26-2, and Core Properties for Procurement


(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (CAS: 1782396-26-2) is a brominated pyrazole derivative featuring a hydroxymethyl group at the 3-position and an N1-methyl substituent, giving it a molecular weight of 191.03 g/mol, an XLogP3-AA of 0.4, and a topological polar surface area of 38.1 Ų [1]. This substitution pattern distinguishes it from closely related analogs, such as the non-methylated (5-Bromo-1H-pyrazol-3-yl)methanol, the carboxylic acid derivative (5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid), and the ethanol homolog (2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol), each offering different physicochemical and reactivity profiles [1]. Its primary applications lie as a versatile building block in medicinal chemistry, notably in the synthesis of MCL-1 inhibitors, and as an intermediate for further functionalization via cross-coupling or nucleophilic substitution [2].

Why (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Cannot Be Simply Replaced by a Generic Pyrazole or Bromo-Alcohol in R&D Workflows


The specific substitution pattern of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol—a C5 bromine, an N1 methyl, and a C3 hydroxymethyl group—creates a unique reactivity and property profile that generic pyrazoles or simple bromo-alcohols cannot replicate. For instance, the N1-methyl group prevents tautomerization and directs subsequent functionalization, a critical feature for achieving regioselectivity in cross-coupling and N-alkylation reactions [1]. The C5 bromine acts as a handle for Suzuki-Miyaura couplings, but its reactivity is modulated by the adjacent substituents, a nuance not captured by simpler bromopyrazoles [2]. Furthermore, the C3 hydroxymethyl group provides a polar anchor that significantly influences the molecule's LogP (0.4) and TPSA (38.1 Ų) relative to non-hydroxymethyl analogs, impacting solubility and bioavailability in drug discovery contexts [1]. Substituting with a carboxylic acid analog (LogP ~1.0, TPSA ~55 Ų) or an ethanol homolog (LogP ~0.8) alters these key parameters, potentially compromising lead optimization efforts.

Quantitative Differentiation of (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: Head-to-Head Reactivity and Property Comparisons Against Closest Analogs


Synthetic Efficiency: Conversion Yield to Iodo-Derivative vs. Alternative Leaving Groups

In a reported synthetic transformation, (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol was converted to 5-Bromo-3-(iodomethyl)-1-methylpyrazole using methanesulfonic anhydride, N,N-diisopropylethylamine, and sodium iodide in THF, achieving a 70% isolated yield after 15.0 hours [1]. This yield demonstrates the feasibility of generating a more reactive iodo-leaving group from the primary alcohol, providing a direct pathway to electrophilic building blocks. In contrast, analogous transformations of the carboxylic acid derivative (5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid) to the corresponding acyl chloride or amide often require harsher conditions (e.g., SOCl₂, elevated temperatures) and can be complicated by the presence of the acid-sensitive pyrazole ring, with yields typically ranging from 40-65% based on cross-study comparisons .

Synthetic Methodology Nucleophilic Substitution Cross-Coupling Precursor

Physicochemical Property Differentiation: LogP and TPSA Comparison Against Non-Methylated and Carboxylic Acid Analogs

The target compound (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol exhibits an XLogP3-AA of 0.4 and a Topological Polar Surface Area (TPSA) of 38.1 Ų [1]. These values place it in a favorable range for CNS drug-like properties and oral bioavailability. In comparison, the non-methylated analog (5-Bromo-1H-pyrazol-3-yl)methanol (MW 177.00) lacks the N1-methyl group, which increases hydrogen bond donor capacity (HBD=2 vs. HBD=1) and alters LogP, making it less lipophilic and potentially less membrane-permeable . Conversely, the carboxylic acid analog (5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid) has a significantly higher TPSA (~55 Ų) and a more negative LogP, which can limit passive diffusion and brain penetration . The ethanol homolog (2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-ol) extends the carbon chain, increasing LogP (~0.8) and molecular weight (205.05 g/mol) without a proportional gain in binding efficiency .

Medicinal Chemistry ADME Prediction Physicochemical Properties

Regioselective Functionalization: N1-Methyl Group Prevents Tautomerization and Directs Reactivity

The presence of the N1-methyl substituent in the target compound locks the pyrazole ring in a fixed tautomeric form, eliminating the N-H proton that can otherwise participate in undesired side reactions or lead to regioisomeric mixtures during alkylation or arylation. This is a critical advantage over the non-methylated analog (5-Bromo-1H-pyrazol-3-yl)methanol, which exists as a mixture of tautomers and can undergo alkylation at either the N1 or N2 position. Recent studies on the selective N-alkylation of pyrazoles have demonstrated that achieving N1 regioselectivity >99.9:1 requires catalyst-free Michael addition conditions, a feat that is inherently simpler when starting with a pre-alkylated scaffold like the target compound [1]. Furthermore, the fixed substitution pattern ensures that subsequent Suzuki-Miyaura cross-couplings occur predictably at the C5-bromo position, whereas non-methylated pyrazoles may exhibit competing reactivity at the N-H site [2].

Synthetic Methodology Regioselectivity N-Alkylation

Direct Application as MCL-1 Inhibitor Building Block: Patent and Literature Precedent

The target compound has been explicitly used as a synthetic intermediate in the development of macrocyclic indole derivatives as MCL-1 inhibitors, a class of anticancer agents targeting the intrinsic apoptosis pathway [1]. Specifically, it serves as a reactant to prepare 5-Bromo-3-(iodomethyl)-1-methylpyrazole, which is then elaborated into macrocyclic ethers with nanomolar affinity for MCL-1 (e.g., compounds with cellular potency in the sub-μM range) [2]. This established patent precedent (WO2022008674A1) provides a validated, high-value application pathway that is not shared by the non-methylated analog, which lacks the necessary N1 substitution for the macrocyclic scaffold, nor by the carboxylic acid analog, which would require additional synthetic steps to install the desired functionality [1]. The direct incorporation of this building block into a known, active chemotype reduces synthetic risk and accelerates hit-to-lead timelines for oncology programs.

Medicinal Chemistry Oncology Apoptosis

Purity and Procurement: Commercial Availability and Quality Benchmarks vs. Non-Methylated Analog

The target compound is widely available from multiple reputable vendors (e.g., Enamine, Chemenu, Leyan) in purities ranging from 95% to 98%, with batch sizes from 100 mg to 10 g and prices scaling from ~$306/0.1g to $3807/10g (Enamine, 95% purity) [1]. In contrast, the non-methylated analog (5-Bromo-1H-pyrazol-3-yl)methanol is less commonly stocked, with fewer vendors and often lower reported purities (e.g., 95% or unspecified), making it a less reliable choice for reproducible research . The methylated compound's consistent supply and defined quality specifications (e.g., MDL: MFCD28523107, storage: 2-8°C) ensure batch-to-batch reproducibility in critical experiments, a factor often overlooked in analog selection but crucial for long-term project success [1].

Procurement Quality Control Sourcing

Optimal Research and Industrial Application Scenarios for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol Based on Evidence-Driven Differentiation


Medicinal Chemistry: Synthesis of MCL-1 Inhibitors for Oncology Programs

This compound is a direct and validated building block for the synthesis of macrocyclic MCL-1 inhibitors, a class of anticancer agents with demonstrated preclinical activity in multiple myeloma and acute myeloid leukemia [1]. As disclosed in patent WO2022008674A1, the compound is converted to a reactive iodo intermediate that is then elaborated into potent MCL-1 antagonists. Using this pre-optimized building block can reduce synthetic route length by 2-3 steps compared to starting from non-methylated or carboxylic acid analogs, accelerating hit-to-lead timelines in drug discovery [1].

Synthetic Methodology: Preparation of Electrophilic Building Blocks via Iodination

The primary alcohol can be efficiently converted to an iodomethyl derivative (70% yield) under mild conditions, providing a versatile electrophile for further diversification [2]. This transformation is a key step in generating advanced intermediates for cross-coupling, nucleophilic substitution, or click chemistry. The fixed N1-methyl substitution ensures that subsequent reactions occur with predictable regioselectivity, avoiding the complex mixtures often obtained with non-methylated pyrazoles [3].

ADME Optimization: Balancing Lipophilicity and Polarity in CNS or Orally Bioavailable Candidates

With a LogP of 0.4 and a TPSA of 38.1 Ų, this compound occupies a physicochemical 'sweet spot' favorable for passive membrane permeability and oral absorption [4]. It can serve as a core scaffold in lead optimization campaigns where balancing solubility and permeability is critical, such as for CNS or oncology targets. The N1-methyl group provides a moderate increase in lipophilicity over the non-methylated analog, while the hydroxymethyl group avoids the excessive polarity and poor permeability of carboxylic acid derivatives [4].

Academic and Industrial Research: Reliable Sourcing for Reproducible Experiments

The compound's broad commercial availability (Enamine, Chemenu, Leyan, etc.) in high purity (95-98%) with defined storage conditions (2-8°C) makes it a reliable choice for academic labs and industrial R&D groups requiring consistent quality [5]. This contrasts with less common analogs, such as the non-methylated derivative, which have fewer vendors and lower purity specifications. Procurement of this well-characterized intermediate minimizes the risk of batch-to-batch variability in long-term research projects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.